molecular formula C24H28N4O B11055809 5-(2,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

5-(2,5-dimethylbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B11055809
M. Wt: 388.5 g/mol
InChI Key: XQXNXVJWNWEJHS-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a dimethylbenzyl group, a methyl group, and a phenylpiperazino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.

    Quality Control: Ensuring the product meets stringent quality standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups depending on the reagents used.

Scientific Research Applications

5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studied for its interactions with biological targets and its potential as a drug candidate.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone involves its interaction with specific molecular targets in biological systems. The compound may:

    Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.

    Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Modulate Signaling Pathways: Influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone: can be compared with other pyrimidinone derivatives such as:

Uniqueness

The uniqueness of 5-(2,5-Dimethylbenzyl)-6-Methyl-2-(4-Phenylpiperazino)-4(3H)-Pyrimidinone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C24H28N4O/c1-17-9-10-18(2)20(15-17)16-22-19(3)25-24(26-23(22)29)28-13-11-27(12-14-28)21-7-5-4-6-8-21/h4-10,15H,11-14,16H2,1-3H3,(H,25,26,29)

InChI Key

XQXNXVJWNWEJHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2=C(N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4)C

Origin of Product

United States

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